2-(2-Methoxy-4-methylphenoxy)benzaldehyde
CAS No.: 934691-79-9
VCID: VC8324224
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
Overview of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde2-(2-Methoxy-4-methylphenoxy)benzaldehyde is an organic compound classified as an aromatic aldehyde. It features a benzaldehyde functional group attached to a phenoxy ring, which itself is substituted with a methoxy group and a methyl group. Its molecular structure combines properties of aldehydes and ethers, making it a versatile intermediate in organic synthesis. Synthesis PathwaysThe synthesis of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde typically involves:
This two-step process ensures selective substitution and minimizes side reactions. Applications
Safety and Handling
Given its aldehyde group, the compound may exhibit moderate reactivity and should be stored away from oxidizing agents. Analytical DataTo confirm the identity and purity of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde, the following techniques are employed:
Future Research Directions
This detailed exploration of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde highlights its chemical significance, synthetic pathways, applications, and potential for future research. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 934691-79-9 | ||||||||
Product Name | 2-(2-Methoxy-4-methylphenoxy)benzaldehyde | ||||||||
Molecular Formula | C15H14O3 | ||||||||
Molecular Weight | 242.27 g/mol | ||||||||
IUPAC Name | 2-(2-methoxy-4-methylphenoxy)benzaldehyde | ||||||||
Standard InChI | InChI=1S/C15H14O3/c1-11-7-8-14(15(9-11)17-2)18-13-6-4-3-5-12(13)10-16/h3-10H,1-2H3 | ||||||||
Standard InChIKey | VXAKTVXXGMTUIM-UHFFFAOYSA-N | ||||||||
SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC | ||||||||
Canonical SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC | ||||||||
PubChem Compound | 28603840 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume